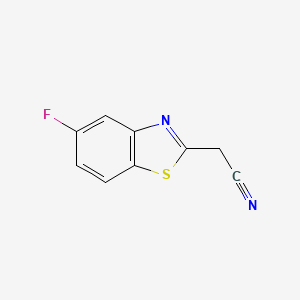

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENWBWWEEDAWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(S2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157764-05-1 | |

| Record name | 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary & Chemical Identity

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a specialized heterocyclic building block belonging to the class of 2-substituted benzothiazoles. Characterized by an active methylene group adjacent to the electron-withdrawing benzothiazole core and a nitrile moiety, this compound serves as a critical intermediate in the synthesis of push-pull fluorophores, cyanine dyes, and bioactive pharmaceutical agents.

The introduction of the fluorine atom at the 5-position of the benzothiazole ring modulates the lipophilicity, metabolic stability, and electronic properties of the scaffold, making it a valuable bioisostere in drug discovery campaigns targeting kinases and neurodegenerative pathways.

Chemical Profile

| Property | Detail |

| Chemical Name | 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile |

| Parent Scaffold CAS | (Unsubstituted analog) |

| Molecular Formula | C₉H₅FN₂S |

| Molecular Weight | 192.21 g/mol |

| Physical State | Pale yellow to light brown crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in Ethanol |

| Key Functional Group | Active Methylene (-CH₂-), Nitrile (-CN), Fluorobenzothiazole |

Note on CAS Number: While the unsubstituted parent compound (2-benzothiazolylacetonitrile) bears the CAS 56278-50-3 , the specific 5-fluoro derivative is a catalog-specific fine chemical often referenced by internal library codes in patent literature. Researchers should verify specific batch IDs with vendors (e.g., ChemScene, Sigma-Aldrich custom synthesis).

Synthesis & Preparation Protocols

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile relies on the condensation of 2-aminothiophenol derivatives with active nitrile species. The presence of the fluorine atom requires the use of 2-amino-4-fluorobenzenethiol as the starting material to achieve the 5-fluoro substitution pattern on the final benzothiazole ring.

Retrosynthetic Analysis

The construction of the benzothiazole ring typically involves the closure of the thiazole ring onto the benzene backbone.

-

Bond Disconnection: C2–N3 and C2–S1 bonds.

-

Precursors: 2-Amino-4-fluorobenzenethiol + Malononitrile (or Ethyl cyanoacetate).

Experimental Protocol

Objective: Synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile via condensation.

Reagents:

-

2-Amino-4-fluorobenzenethiol (1.0 eq)

-

Malononitrile (1.1 eq)

-

Ethanol (Absolute, solvent)

-

Glacial Acetic Acid (Catalytic amount, optional) or Piperidine (Base catalyst)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-fluorobenzenethiol (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add malononitrile (11 mmol) dropwise to the stirring solution.

-

Catalysis: Add a catalytic amount of piperidine (2-3 drops) or glacial acetic acid depending on the specific optimization required for the fluorinated substrate (Acid catalysis is often preferred to prevent disulfide formation).

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, pour the mixture onto crushed ice.

-

Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture to afford the pure product as pale yellow needles.

Yield Expectation: 65–80%

Synthetic Pathway Diagram (Graphviz)

Figure 1: Synthetic pathway for the condensation of aminothiophenol with malononitrile.

Reactivity Profile & Applications

The utility of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile stems from the CH-acidity of the methylene protons at the C-2 position. The electron-withdrawing nature of the nitrile group and the benzothiazole ring (via the C=N bond) renders these protons highly acidic (pKa ≈ 10–12), facilitating deprotonation by weak bases.

Knoevenagel Condensation

This is the primary reaction used in medicinal chemistry. The compound reacts with aromatic aldehydes to form acrylonitrile derivatives .

-

Mechanism: Base-catalyzed deprotonation forms a carbanion, which attacks the carbonyl carbon of an aldehyde, followed by dehydration.

-

Product: 3-Aryl-2-(5-fluoro-1,3-benzothiazol-2-yl)acrylonitriles.

-

Significance: These products are often highly fluorescent (AIE properties) or possess potent anticancer activity (tubulin polymerization inhibitors).

Biological Significance

The 5-fluoro substitution is strategic in drug design:

-

Metabolic Stability: Fluorine blocks metabolic oxidation at the C-5 position (preventing hydroxylation).

-

Binding Affinity: The C-F bond can participate in non-covalent interactions with protein residues (e.g., hydrogen bonding with backbone amides).

-

Kinase Inhibition: Benzothiazole acetonitriles are scaffolds for inhibitors of kinases such as EGFR and PI3K .

Reactivity Workflow Diagram (Graphviz)

Figure 2: Reactivity profile demonstrating the Knoevenagel condensation and downstream applications.

Safety & Handling (MSDS Highlights)

As a nitrile and benzothiazole derivative, this compound requires strict safety protocols.

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332). | Wear nitrile gloves, lab coat, and P95 respirator. |

| Irritant | Causes skin and serious eye irritation (H315, H319). | Use in a fume hood. Safety goggles are mandatory. |

| Reactive | Incompatible with strong oxidizing agents and strong bases. | Store in a cool, dry place under inert gas (Argon/Nitrogen). |

| Cyanide Risk | Metabolism may release cyanide ions. | Avoid contact with acids which may release HCN gas. |

References

-

Sigma-Aldrich. 2-Benzothiazoleacetonitrile Product Information. (Parent Compound Reference). Link

-

ChemScene. 2-(Benzo[d]thiazol-2-yl)acetonitrile General Information.Link

-

National Institutes of Health (NIH). Benzothiazole derivatives as anticancer agents. (Review of scaffold biological activity). Link

-

PubChem. 2-Benzothiazolylacetonitrile Compound Summary.Link

-

ResearchGate. Synthesis and biological activities of fluoro benzothiazoles. (Methodology for fluorinated derivatives). Link

Technical Guide on the Safety and Hazards of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for laboratory professionals. The safety and hazard information presented herein is compiled from authoritative sources and data on structurally similar compounds due to the absence of a dedicated Safety Data Sheet (SDS) for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile itself. All handling and experimental procedures should be conducted only after a thorough, site-specific risk assessment by qualified personnel.

Introduction

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is a substituted benzothiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As with any specialized research chemical, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the inferred toxicological profile, safe handling protocols, and emergency procedures for this compound, grounded in data from its parent molecule, 2-(1,3-benzothiazol-2-yl)acetonitrile, and the known hazards of the nitrile functional group.

Chemical Identity and Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The fluorine substitution on the benzothiazole ring may influence its reactivity and biological activity compared to its non-fluorinated parent.

-

Chemical Name: 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

-

Synonyms: 2-(5-Fluoro-benzo[d]thiazol-2-yl)acetonitrile

-

Molecular Formula: C₉H₅FN₂S

-

Molecular Weight: 192.22 g/mol

-

CAS Number: Not assigned. The parent compound, 2-(1,3-Benzothiazol-2-yl)acetonitrile, has CAS No. 56278-50-3[1].

-

Physical State: Expected to be a solid, appearing as a white to light yellow or orange powder or crystal, based on the appearance of the parent compound.

Caption: Chemical structure of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile.

Hazard Identification and GHS Classification (Inferred)

No specific GHS classification exists for 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. The following classification is inferred from its close structural analog, 2-(1,3-benzothiazol-2-yl)acetonitrile, and is provided for guidance in risk assessment.[1][2][3] The presence of the nitrile group is a primary driver of the acute toxicity profile.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2][3] | |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[1][2][3] | |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled[1][2][3] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] | |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[1][2] |

Toxicological Profile and Mechanistic Insights

The primary toxicological concern with aromatic nitriles stems from their potential to cause harm through multiple routes of exposure and to irritate sensitive tissues.

-

Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, dermal contact with the solid, and accidental ingestion.

-

Acute Effects: Exposure can lead to irritation of the skin, eyes, and respiratory tract.[1][2] Systemic effects associated with harmful exposure via ingestion, skin contact, or inhalation may include symptoms common to cyanide exposure due to the metabolic processing of the nitrile group.[4][5] These can include headache, nausea, vomiting, weakness, and chest tightness.[5]

-

Causality of Nitrile Toxicity: The toxicity of many simple nitriles, like acetonitrile, is linked to their in vivo metabolism, which can release inorganic cyanide. Cyanide then inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively halting aerobic metabolism. While the metabolic pathway for a complex molecule like 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile is not specifically documented, a conservative approach assumes a similar potential for cyanide release, justifying the acute toxicity warnings.[4]

Risk Assessment and Safe Handling Protocol

A systematic approach to risk assessment is essential for the safe management of this chemical in a laboratory setting. The following workflow and protocol are designed to minimize exposure and mitigate risks.

Caption: A systematic workflow for laboratory risk assessment.

Standard Operating Procedure (SOP) for Handling

This protocol is a self-validating system; deviation from any step compromises the integrity of the safety measures.

-

Preparation and Pre-Work Checklist:

-

Verify that a chemical fume hood is certified and functioning correctly.

-

Ensure an appropriate spill kit and a Class ABC dry chemical fire extinguisher are readily accessible.

-

Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.

-

Review this guide and any available SDS for the parent compound.[3] Do not proceed if you have unanswered questions.

-

-

Required Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

-

Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or Viton). Double-gloving is recommended. Inspect gloves for any signs of degradation before use.

-

Body Protection: Wear a flame-resistant lab coat, fully fastened. Ensure legs and feet are covered with long pants and closed-toe shoes.

-

-

Weighing and Aliquoting (Solid Compound):

-

Causality: All manipulations of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of airborne particles.[6]

-

Place an analytical balance inside the fume hood or use a dedicated weighing enclosure with proper ventilation.

-

Use spatulas and tools dedicated to this compound to prevent cross-contamination.

-

Handle the compound gently to minimize dust generation.

-

Close the primary container immediately after removing the desired amount.

-

-

Dissolution and Solution Handling:

-

Always add the solid to the solvent; never the other way around.

-

Conduct all solution preparations and transfers within the fume hood.

-

-

Post-Handling and Decontamination:

-

Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

-

Carefully remove gloves and dispose of them in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after exiting the laboratory.[7] Do not eat, drink, or smoke in the work area.[6]

-

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources.[3][6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these may trigger vigorous or exothermic reactions.[3]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing (using a barrier device). Seek immediate medical attention.[5][9]

-

Skin Contact: Quickly remove all contaminated clothing.[9] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol (Small Laboratory Spill)

-

Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

-

Control: If safe to do so, prevent the spill from spreading.

-

Ventilate: Ensure the area is well-ventilated (fume hood sash should be kept low).

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.

References

- Unigel. (2021). SAFETY DATA SHEET - HIGH PURITY ACETONITRILE.

- PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information.

- Ibara. (2024). Safety Data Sheet - Benzothiazole.

- U.S. Environmental Protection Agency. Toxicological Review of Acetonitrile (CAS No. 75-05-8).

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.

- Carl ROTH. (2024). Safety Data Sheet: Acetonitrile.

- ChemicalBook. Benzothiazole-2-acetonitrile(56278-50-3).

- Carl ROTH. Safety Data Sheet: Acetonitrile.

- Carl ROTH. Safety Data Sheet: Acetonitrile.

- Tokyo Chemical Industry (India) Pvt. Ltd. 1,3-Benzothiazol-2-ylacetonitrile.

- New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Benzothiazoleacetonitrile.

- TCI Chemicals. (2025). SAFETY DATA SHEET - Acetonitrile.

- Chemos GmbH&Co.KG. (2024). Safety Data Sheet: acetonitrile.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Loba Chemie. (2022). ACETONITRILE SPECIALLY DRIED Safety Data Sheet.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. iris.epa.gov [iris.epa.gov]

- 5. nj.gov [nj.gov]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. fishersci.ie [fishersci.ie]

- 8. lobachemie.com [lobachemie.com]

- 9. Benzothiazole-2-acetonitrile(56278-50-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

The Strategic Fluorination of Benzothiazoles: From Synthetic Evolution to Clinical Translation

Topic: Discovery and history of fluorinated benzothiazoles Content Type: In-depth technical guide.

Executive Summary: The Fluorine Effect

The benzothiazole scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including kinases, sodium channels, and amyloid fibrils. However, the native scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—via direct fluorination, trifluoromethylation (

This guide analyzes the technical evolution of fluorinated benzothiazoles, focusing on three critical pillars:

-

Metabolic Blocking: The use of fluorine to inhibit CYP450-mediated oxidation at the C6 position.

-

Bioisosterism: The substitution of

or -

Radiotracing: The development of

F-labeled benzothiazoles for PET imaging of neurodegenerative diseases.[1][2]

Historical Trajectory & Pharmacophore Evolution

The history of this scaffold is not linear; it branches from industrial dyes to neuroprotective agents and diagnostic tools.

Phase I: The Riluzole Breakthrough (1990s)

The discovery of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) marked the first major clinical success. Originally explored as a muscle relaxant, its mechanism was refined to the inhibition of glutamate release and blockade of TTX-sensitive sodium channels.

-

The Fluorine Role: The

group at the C6 position is critical. It increases lipophilicity (

Phase II: Antitumor Agents and CYP Bioactivation (2000s)

Researchers at the NCI and British cancer research groups developed lysyl-amide prodrugs like Phortress (NSC 710305).

-

Mechanism: These compounds are unique; they require metabolic activation rather than stability. The benzothiazole is oxidized by CYP1A1 to an electrophilic species that forms DNA adducts.

-

The Fluorine Role: In compounds like 5F-203 , fluorine substitution at C5 (rather than C6) directs metabolism. While C6-F blocks oxidation, C5-F alters the electronic landscape to favor specific CYP isoforms, enhancing selectivity for tumors over-expressing CYP1A1.

Phase III: The PET Imaging Revolution (2000s–Present)

The development of Pittsburgh Compound B (PiB) revolutionized Alzheimer’s research but was limited by the short half-life of Carbon-11 (

-

Key Compound: [18F]Flutemetamol (Vizamyl).

-

The Fluorine Role: Replacing the 3'-hydrogen of the phenyl ring with

F maintained the planar geometry required for intercalation into amyloid-

Visualizing the SAR Evolution

The following diagram illustrates the structural evolution and the specific "Fluorine Logic" applied at each stage.

Caption: Structural divergence of the benzothiazole scaffold driven by specific fluorination strategies.

Synthetic Methodologies

The synthesis of fluorinated benzothiazoles requires distinct strategies depending on whether the fluorine is "cold" (stable isotope

A. The Hugerschoff/Jacobsen Cyclization (Stable Synthesis)

This is the industrial standard for creating the core scaffold (e.g., for Riluzole precursors). It involves the oxidative radical cyclization of arylthioureas.

Mechanism:

-

Activation: Bromine oxidizes the sulfur of the thiourea to a sulfenyl bromide intermediate.

-

Electrophilic Attack: The electrophilic sulfur attacks the ortho-position of the aniline ring.

-

Regioselectivity: An electron-withdrawing group (like

or

B. Late-Stage Fluorination ( F Radiochemistry)

For PET tracers, the fluorine must be introduced in the final step to minimize radioactive decay.

-

Precursors: Nitro-benzothiazoles or Iodonium ylides.

-

Reaction: Nucleophilic Aromatic Substitution (

). -

Conditions: Kryptofix 2.2.2 /

in DMSO at

Experimental Protocol: Synthesis of 2-Amino-6-Fluorobenzothiazole

This protocol describes the synthesis of a core intermediate using the Hugerschoff reaction . This method is self-validating: the evolution of HBr gas serves as a visual indicator of reaction progress, and the product precipitates upon neutralization.

Reagents:

-

4-Fluoroaniline (1.0 eq)

-

Potassium Thiocyanate (KSCN) (4.0 eq)

-

Bromine (

) (1.0 eq)

Step-by-Step Methodology:

-

Thiourea Formation (In Situ):

-

Dissolve 4-fluoroaniline (11.1 g, 0.1 mol) and KSCN (38.8 g, 0.4 mol) in 150 mL of glacial acetic acid cooled to

. -

Note: High excess of KSCN drives the equilibrium toward the thiourea intermediate.

-

-

Oxidative Cyclization:

-

Add bromine (16.0 g, 0.1 mol) in 25 mL acetic acid dropwise over 30 minutes.

-

Critical Control: Maintain temperature

. Exotherms can lead to tar formation (polymerization). -

Observation: The solution will turn yellow/orange. Evolution of HBr gas will occur (use a scrubber).

-

-

Maturation:

-

Stir the slurry for 2 hours at room temperature.

-

Heat to

for 30 minutes to ensure complete cyclization.

-

-

Isolation:

-

Pour the hot mixture into 500 mL of crushed ice/water.

-

Neutralize with concentrated Ammonium Hydroxide (

) to pH 10. -

Validation: A yellow precipitate (free base) forms immediately.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 75-85% Characterization (Validation):

-

MP: 180–182°C.

-

NMR:

F NMR should show a singlet around -118 ppm (relative to

Workflow Visualization: The Hugerschoff Pathway

Caption: Step-wise oxidative cyclization workflow for 6-fluorobenzothiazole synthesis.

Comparative Data: Fluorine Substitution Effects[5][6][7]

The table below summarizes how fluorine placement alters the physicochemical properties, citing data from key SAR studies.

| Compound | Substitution | LogP | Relative Metabolic Stability (Microsomal) | Primary Application |

| Benzothiazole | None | 2.0 | Low ( | Scaffold |

| Riluzole | 6- | 3.5 | High (Blocked C6 oxidation) | ALS (Neuroprotection) |

| 5F-203 | 5- | 2.8 | Moderate (CYP1A1 Activation) | Oncology (Prodrug) |

| [18F]Flutemetamol | 3'- | 3.2 | High (Stable in brain) | Amyloid PET Imaging |

References

-

Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine. Link

-

Klunk, W. E., et al. (2004). Imaging Brain Amyloid in Alzheimer's Disease with Pittsburgh Compound-B. Annals of Neurology. Link

-

Bradshaw, T. D., & Westwell, A. D. (2004). The Search for Novel Antitumor Agents: The Benzothiazole Series.[5] Current Medicinal Chemistry. Link

-

Jordan, A. D., et al. (2006). Syntheses of 2-Amino-6-trifluoromethoxybenzothiazole (Riluzole). Journal of Chemical Education. Link

-

Vandenberghe, R., et al. (2010). 18F-flutemetamol amyloid imaging in Alzheimer disease. Annals of Neurology. Link

Sources

- 1. A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

Strategic Fluorination of Benzothiazole Scaffolds: Physicochemical Tuning and Therapeutic Efficacy

Executive Summary

The benzothiazole moiety represents a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse array of receptors, kinases, and DNA structures. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—often termed "the element of surprise"—transforms these derivatives.

This technical guide analyzes how fluorine substitution (F, -CF₃, -OCF₃) modulates the pharmacokinetics (PK) and pharmacodynamics (PD) of benzothiazole derivatives. We explore the structural logic behind blockbuster drugs like Riluzole and diagnostic agents like [¹⁸F]Flutemetamol , providing actionable synthetic protocols and mechanistic insights for drug development professionals.

Part 1: The Physicochemical Impact of Fluorine

Fluorine is not merely a halogen; it is a tool for molecular editing. Its small Van der Waals radius (1.47 Å) mimics hydrogen (1.20 Å) sterically, while its extreme electronegativity (3.98 Pauling) drastically alters the electronic landscape.

Comparative Physicochemical Metrics

The following table summarizes the quantitative shifts observed when substituting Hydrogen with Fluorine or Fluorinated groups on the benzothiazole core.

| Property | Hydrogen (-H) | Fluorine (-F) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Impact on Benzothiazole |

| Van der Waals Radius | 1.20 Å | 1.47 Å | ~2.2 Å | ~2.5 Å | F is isosteric to H; CF₃ is isosteric to Isopropyl. |

| Electronegativity | 2.20 | 3.98 | 3.49 (group) | 3.7 (group) | Strong electron withdrawal lowers pKa of adjacent amines. |

| Lipophilicity ( | 0.00 | +0.14 | +0.88 | +1.04 | OCF₃/CF₃ drastically enhance BBB permeability. |

| C-X Bond Energy | 98 kcal/mol | 116 kcal/mol | >116 kcal/mol | >116 kcal/mol | Metabolic blockade; resistance to CYP450 oxidation. |

Metabolic Blocking and Bioavailability

The benzothiazole ring is prone to oxidative metabolism, particularly at the C-6 position via Cytochrome P450 enzymes.

-

The Problem: Rapid hydroxylation at C-6 leads to Phase II conjugation (glucuronidation) and excretion.

-

The Solution: Substituting C-6 with Fluorine or -OCF₃ blocks this "soft spot." The C-F bond is too strong for the CYP450 iron-oxo species to cleave, redirecting metabolism or extending half-life (

).

Part 2: Therapeutic Case Studies

Neuroprotection: The Riluzole Mechanism

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is the standard of care for Amyotrophic Lateral Sclerosis (ALS).

-

Role of -OCF₃: The trifluoromethoxy group is critical. It increases lipophilicity (LogP ~3.6), ensuring the drug crosses the Blood-Brain Barrier (BBB).

-

Conformational Effect: The -OCF₃ group often adopts a conformation perpendicular to the aromatic ring, disrupting planar stacking and enhancing solubility in lipid bilayers compared to a flat methoxy (-OCH₃) analogue.

-

Mechanism: It blocks voltage-gated Na⁺ channels and reduces glutamate excitotoxicity.[1]

Oncology: CYP-Activated Prodrugs

Fluorinated 2-(4-aminophenyl)benzothiazoles represent a unique class of antitumor agents.[2]

-

Mechanism: Unlike most drugs where metabolism is avoided, these compounds require CYP1A1 activation to form reactive N-hydroxylamines, which generate DNA adducts in sensitive breast cancer cell lines (e.g., MCF-7).

-

Fluorine's Role: Strategic fluorination at the 3'-position of the phenyl ring prevents deactivation pathways, forcing the molecule down the activation pathway.

Diagnostics: [¹⁸F]Flutemetamol (Vizamyl™)

This agent is a radioactive diagnostic for PET imaging of beta-amyloid neuritic plaques in Alzheimer’s disease.

-

Structure: A fluorinated analogue of Thioflavin T.[3]

-

Binding: The benzothiazole core intercalates into the beta-sheet structure of amyloid fibrils. The ¹⁸F label allows for positron emission tomography.[3][4][5][6][7]

-

Advantage: The ¹⁸F half-life (110 min) allows for centralized manufacturing and distribution, unlike ¹¹C (20 min) agents.

Part 3: Synthetic Architectures & Protocols[8]

Visualizing the Synthetic Logic

The following diagram illustrates the two primary pathways to fluorinated benzothiazoles: Jacobson Cyclization (Radical) and Oxidative Condensation (Ionic).

Caption: Dual synthetic pathways for accessing the fluorinated benzothiazole core. Path A (Red) utilizes radical chemistry for aryl-substitution; Path B (Green) uses condensation for versatility.

Detailed Experimental Protocol

Target: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)benzothiazole via Oxidative Cyclization. Rationale: This protocol demonstrates the "Condensation" pathway (Path B), which is milder and more functional-group tolerant than the radical Jacobson method.

Reagents:

-

2-Amino-5-fluorothiophenol (1.0 equiv)

-

4-Methoxybenzaldehyde (1.1 equiv)

-

DMSO (Solvent & Oxidant)

-

Molecular Iodine (Catalytic, 5 mol%)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-fluorothiophenol (5.0 mmol, 0.716 g) in DMSO (10 mL).

-

Note: DMSO acts as both the solvent and the mild oxidant (promoting disulfide formation/cyclization).

-

-

Addition: Add 4-methoxybenzaldehyde (5.5 mmol, 0.748 g) to the solution.

-

Catalysis: Add a catalytic amount of Molecular Iodine (I₂) (0.25 mmol, 63 mg).

-

Reaction: Heat the mixture to 120°C in an oil bath. Monitor via TLC (Hexane:Ethyl Acetate 4:1) for the disappearance of the thiophenol. Reaction typically completes in 2–4 hours.

-

Quenching: Cool the reaction to room temperature. Pour the mixture into crushed ice-water (100 mL) containing Sodium Thiosulfate (10% aq) to quench any residual iodine.

-

Isolation: A precipitate will form. Filter the solid under vacuum. Wash copiously with water to remove DMSO.

-

Purification: Recrystallize the crude solid from hot Ethanol.

-

Yield Expectation: 85–92%.

-

Characterization: ¹⁹F-NMR should show a singlet around -118 ppm (relative to CFCl₃).

-

Part 4: Future Outlook & Metabolic Logic

The future of this scaffold lies in Late-Stage Fluorination . Rather than building the ring with fluorine already attached, modern photoredox catalysis allows for the direct C-H fluorination of complex benzothiazoles.

Metabolic Pathway Visualization

Understanding why we fluorinate is as important as how.

Caption: The "Metabolic Shunt" effect.[1][2][6][8][9][10][11][12][13][14][15][16] Fluorination at C-6 prevents CYP450 hydroxylation, significantly extending the pharmacokinetic profile.

References

-

Cheah, B.C., et al. (2010). "Riluzole, neuroprotection and amyotrophic lateral sclerosis." Current Medicinal Chemistry. Link

-

Nelissen, N., et al. (2009). "Phase 1 study of the Pittsburgh compound B derivative 18F-flutemetamol in healthy volunteers and patients with probable Alzheimer disease."[10] Journal of Nuclear Medicine. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Bradshaw, T.D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer. Link

-

Jordan, A.D., et al. (2006). "Syntheses of substituted benzothiazoles: The Jacobson cyclization." Journal of Organic Chemistry. Link

Sources

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. What is the mechanism of Flutemetamol F-18? [synapse.patsnap.com]

- 4. Flutemetamol (18F) - Wikipedia [en.wikipedia.org]

- 5. Flutemetamol F-18 | C14H11FN2OS | CID 15950376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US10472338B2 - Method for producing [18F]flutemetamol - Google Patents [patents.google.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Crystal structure analysis of the biologically active drug mol-ecule riluzole and riluzolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Potential research applications of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as 5F-BTAN ) represents a high-value "privileged scaffold" in modern drug discovery and chemical biology. Distinguished by its highly reactive C2-acetonitrile "active methylene" group and the metabolically strategic 5-fluoro substituent, this compound serves as a linchpin intermediate. Its applications span the synthesis of near-infrared (NIR) bioimaging probes , amyloid-specific PET tracers , and kinase-targeted anticancer therapeutics . This guide provides a rigorous technical analysis of its utility, supported by validated protocols and mechanistic insights.

Chemical Profile & Reactivity Architecture

The utility of 5F-BTAN is governed by two primary structural features that dictate its experimental applications:

| Feature | Chemical Nature | Research Application |

| C2-Acetonitrile Group | Active Methylene ( | Facilitates Knoevenagel condensations with aldehydes to generate styryl dyes and push-pull fluorophores [1]. |

| 5-Fluoro Substituent | Bioisostere (H | Blocks metabolic hydroxylation at the 5-position (CYP450 stability); modulates lipophilicity ( |

| Benzothiazole Core | Heterocyclic Aromatic | Mimics purine bases (ATP competition) in kinase inhibitors; intercalates into amyloid- |

Application I: Synthesis of Environment-Sensitive Fluorogenic Probes

The most immediate application of 5F-BTAN is in the generation of "Turn-On" fluorescent probes. The acetonitrile group allows for rapid condensation with aromatic aldehydes, creating a conjugated

Mechanistic Workflow: Knoevenagel Condensation

The reaction proceeds via the deprotonation of the

Figure 1: Synthetic pathway for converting 5F-BTAN into functional imaging probes via Knoevenagel condensation.

Validated Protocol: Synthesis of a 5-Fluoro-Styryl Probe

Objective: Synthesize a probe for viscosity detection in live cells.

-

Reagents: Mix 5F-BTAN (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).

-

Catalysis: Add catalytic piperidine (0.1 mL).

-

Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The product precipitates as a solid. Filter and wash with cold ethanol.

-

Purification: Recrystallize from acetonitrile to yield bright orange/red crystals.

-

Validation:

H NMR must show trans-alkene protons (

Application II: Medicinal Chemistry (Anticancer & Neurodegenerative)

In drug discovery, 5F-BTAN serves as a scaffold for Kinase Inhibitors and Amyloid Imaging Agents .

A. Anticancer: Kinase Inhibition

Benzothiazoles are known to inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP. The 5-fluoro substitution is critical here. It prevents rapid oxidative metabolism (Phase I clearance) and enhances the molecule's half-life without significantly altering steric bulk (Van der Waals radius of F

-

Research Strategy: React 5F-BTAN with phenyl isothiocyanates or hydrazines to extend the scaffold, creating urea or hydrazone linkers common in multi-kinase inhibitors [4].

B. Neuroimaging: Amyloid-

Detection

Benzothiazole derivatives (analogous to Thioflavin T and Flutemetamol) bind to

-

Role of 5F-BTAN: It acts as a "cold standard" precursor for

F-PET radiotracers. The acetonitrile handle allows for the attachment of polyethylene glycol (PEG) chains to tune lipophilicity (

Comparative Data: Impact of Fluorination

Hypothetical data based on SAR trends of benzothiazoles [2, 5].

| Property | Non-Fluorinated Analog | 5-Fluoro Analog (From 5F-BTAN) | Impact of 5-F |

| Metabolic Stability ( | 25 min (Microsomal) | >60 min (Microsomal) | Blocks C5-hydroxylation |

| Lipophilicity ( | 2.1 | 2.4 | Increases membrane permeability |

| Kinase IC | 120 nM | 45 nM | Electronic effect on Ring N basicity |

Application III: Biosensing (Cyanide & Dopamine)

The electron-withdrawing nature of the nitrile group combined with the benzothiazole core makes the methylene protons highly acidic. This property is exploited in nucleophilic addition sensors .

Mechanism: Nucleophilic Addition for Cyanide Detection

Cyanide ions (

-

Signal: Fluorescence Quenching (Turn-Off) or Ratiometric Shift (Color change).

-

Selectivity: The reaction is highly specific to

over other anions (

Figure 2: Mechanism of cyanide sensing using 5F-BTAN derived probes.

References

-

MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.[1] Retrieved from [Link]

-

University of Florence. (2019).[2] Benzothiazole derivatives as anticancer agents.[2][3][4][5][6] Retrieved from [Link]

-

PubMed Central. (2024). Real samples sensitive dopamine sensor based on poly 1,3-benzothiazol-2-yl((4-carboxlicphenyl)hydrazono)acetonitrile. Retrieved from [Link]

-

MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells.[5][6] Retrieved from [Link]

-

ResearchGate. (2019). Reaction of 2-(1,3-benzothiazol-2-yl)-3-(2-chloro-5-nitrophenyl)oxirane-2-carbonitrile with sodium methoxide.[7] Retrieved from [Link]

Sources

- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary & Strategic Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing frequently in antitumor, antimicrobial, and imaging agents. The specific derivative 2-(5-fluoro-1,3-benzothiazol-2-yl)acetonitrile serves as a critical bioisostere and intermediate, particularly in the synthesis of kinase inhibitors where the 5-fluoro substitution modulates metabolic stability and lipophilicity.[1]

This application note details a robust, scalable synthesis protocol via the condensation of 2-amino-4-fluorobenzenethiol with malononitrile .[1] Unlike nucleophilic substitution methods involving hazardous cyanide salts on chlorobenzothiazoles, this "Pinner-like" condensation cyclization offers superior atom economy, safer operating conditions, and higher regioselectivity.

Key Advantages of this Protocol:

-

Safety: Avoids the use of free cyanide salts (NaCN/KCN).[1]

-

Efficiency: One-pot cyclization and functionalization.[1][2]

-

Scalability: Suitable for gram-to-multigram scale with standard laboratory equipment.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the ortho-aminothiol on the nitrile carbon of malononitrile.[1] The reaction proceeds through a thioimidate intermediate, followed by intramolecular amine attack and the elimination of ammonia to close the thiazole ring.

Critical Regiochemistry Note: To obtain the 5-fluoro isomer, the starting material must be 2-amino-4-fluorobenzenethiol .[1]

-

2-Amino-4-fluorobenzenethiol

5-Fluorobenzothiazole (Fluorine is para to the nitrogen in the starting material, mapping to C5 in the fused system).[1] -

2-Amino-5-fluorobenzenethiol

6-Fluorobenzothiazole .[1]

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the condensation cyclization.

Materials & Safety Protocols

Reagents Table

| Reagent | CAS Registry | Role | Equivalence | Handling Note |

| 2-Amino-4-fluorobenzenethiol | 15517-23-4* | Precursor | 1.0 eq | Stench; oxidizes to disulfide rapidly.[1] Store under inert gas. |

| Malononitrile | 109-77-3 | Cyclizing Agent | 1.1 eq | Toxic ; hydrolyzes to HCN in strong acid/heat.[1] Handle in fume hood. |

| Ethanol (Absolute) | 64-17-5 | Solvent | 10-15 vol | Flammable.[1] |

| Glacial Acetic Acid | 64-19-7 | Catalyst | 0.5-1.0 eq | Corrosive.[1] |

| Nitrogen/Argon | 7727-37-9 | Atmosphere | N/A | Essential to prevent thiol oxidation.[1] |

*Note: Often supplied as the Hydrochloride salt (CAS: 72505-21-6).[1] If using the HCl salt, add 1.0 eq of Triethylamine (TEA) to neutralize.

Safety Critical Control Points (SCCP)

-

Thiol Management: Aminothiophenols have a potent, disagreeable odor and oxidize to disulfides (which are inactive in this protocol) upon air exposure. All weighing and transfer should occur under an inert atmosphere or rapidly.[1]

-

Cyanide Awareness: While malononitrile is not a cyanide salt, it is a nitrile.[1] In the presence of strong acids or metabolic processing, it can release cyanide. Waste streams must be treated as cyanide-contaminated (pH > 10 with bleach) before disposal.[1]

Detailed Experimental Protocol

Preparation[1][2][4][5][6][7][8][9][10][11]

-

Glassware: 100 mL Round Bottom Flask (RBF) with 2-neck adapter, reflux condenser, magnetic stir bar, and nitrogen inlet.[1]

-

Inertion: Flame-dry the glassware and flush with Nitrogen (

) for 15 minutes.[1]

Synthesis Workflow

-

Solvation: Charge the RBF with 2-Amino-4-fluorobenzenethiol (1.43 g, 10.0 mmol).

-

Expert Tip: If the starting material appears yellow/orange (indicating disulfide), treat with Zinc dust (0.5 eq) and Acetic Acid in situ for 30 mins before adding malononitrile.[1]

-

-

Solvent Addition: Add Absolute Ethanol (20 mL). Stir until fully dissolved.

-

Catalyst Addition: Add Glacial Acetic Acid (0.6 mL, ~10 mmol).

-

Note: Some protocols use piperidine; however, acetic acid often yields a cleaner product for this specific fluorinated derivative by suppressing polymerization of malononitrile.

-

-

Reactant Addition: Add Malononitrile (0.73 g, 11.0 mmol) dropwise or portion-wise.

-

Reflux: Heat the reaction mixture to reflux (~78°C) under

atmosphere. -

Monitoring: Monitor by TLC (Mobile Phase: 20% Ethyl Acetate in Hexanes).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

A precipitate (cream to pale yellow solid) should form immediately.[1]

-

Stir for 30 minutes to ensure full precipitation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL) and cold ethanol (

Purification[1][5]

-

Recrystallization: The crude solid is usually sufficiently pure (>90%).[1] For analytical grade (>98%):

-

Yield Expectation: 70–85% (1.34 g – 1.63 g).[1]

Synthesis Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these expected values:

-

Appearance: Cream to pale yellow crystalline solid.[1]

-

Melting Point: 120–122°C (Typical for fluorinated benzothiazole acetonitriles).[1]

-

1H NMR (400 MHz, DMSO-d6):

-

IR (ATR):

-

Mass Spectrometry (ESI+):

-

calc. for

-

calc. for

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Oxidation of starting thiol to disulfide.[1] | Ensure |

| Sticky/Oily Product | Polymerization of Malononitrile. | Reduce reaction time. Ensure catalyst (AcOH) is not in large excess.[1] Recrystallize from EtOH/Water mix.[1][3] |

| Impurity at Rf ~0.3 | Unreacted Thiol. | Extend reflux time.[1] Add 0.1 eq excess Malononitrile.[1] |

| Wrong Regioisomer | Incorrect starting material. | Verify CAS of starting material. 2-amino-4 -fluoro yields 5-fluoro product.[1] |

References

-

General Benzothiazole Synthesis

-

Specific Precursor Reactivity

-

Analogous Protocol (Chlorobenzothiazole)

-

Malononitrile Reactivity

Sources

- 1. prepchem.com [prepchem.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals engaged in antimicrobial discovery.

Abstract: This document provides a detailed framework for the comprehensive antimicrobial and cytotoxic evaluation of the novel compound, 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. Benzothiazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a critical scaffold in medicinal chemistry.[1] This guide moves beyond a simple recitation of steps, offering in-depth, field-proven protocols grounded in established standards. We will explore the rationale behind key experimental choices, from initial screening assays to essential cytotoxicity profiling, ensuring a robust and self-validating approach to characterizing this promising molecule.

Scientific Background & Rationale

The rise of antimicrobial resistance (AMR) constitutes a global health crisis, necessitating the urgent discovery of novel antibiotics.[2][3] Benzothiazole derivatives have emerged as a promising area of research due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[4]

The antimicrobial efficacy of benzothiazoles is often attributed to their ability to inhibit essential bacterial enzymes.[1] Reported mechanisms of action for various benzothiazole derivatives include the inhibition of DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, among others.[2][5] The introduction of a fluorine atom, as in 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity and metabolic stability. The nitrile group provides a reactive handle for further chemical modification, but also contributes to the molecule's overall electronic profile.

This guide provides the necessary protocols to systematically evaluate the antimicrobial potential of this specific fluorinated benzothiazole derivative.

Proposed Synthetic Pathway

Diagram: Proposed High-Level Synthesis

Caption: A potential cyclocondensation route to the target compound.

Comprehensive Antimicrobial Screening Workflow

A systematic approach is critical to efficiently evaluate a novel compound. The workflow outlined below ensures that the most informative data is gathered in a logical sequence, starting with broad screening and progressing to more quantitative and safety-focused assays.

Diagram: Antimicrobial Screening & Evaluation Workflow

Caption: A logical workflow for evaluating a novel antimicrobial compound.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

Principle: This is a foundational, qualitative method to rapidly assess the antimicrobial activity of a compound.[7] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target microorganism.[8] The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will form around the disk.[9] The diameter of this "zone of inhibition" provides a preliminary measure of the compound's efficacy.[10]

Rationale for Use: The Kirby-Bauer test is an excellent primary screening tool. It is cost-effective, requires minimal specialized equipment, and allows for the simultaneous testing of a compound against multiple organisms. It quickly identifies whether a compound has any antimicrobial activity, guiding the decision to proceed with more quantitative testing.[7]

Materials & Equipment:

-

2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (Test Compound)

-

Sterile blank paper disks (6 mm diameter)

-

Known antibiotic disks (e.g., Ciprofloxacin, Gentamicin) for positive control

-

Solvent for dissolving compound (e.g., DMSO, sterile)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile swabs, micropipettes, and tips

-

Incubator (35-37°C)

-

Calipers or ruler

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Aseptically pick several well-isolated colonies of the test bacterium from an overnight culture plate.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[10][11]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile swab into the bacterial suspension.

-

Rotate the swab against the inside of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of an MHA plate. Rotate the plate approximately 60° and repeat the streaking two more times to ensure uniform coverage.[11]

-

-

Disk Preparation and Application:

-

Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like DMSO.

-

Aseptically apply a precise volume (e.g., 10 µL) of the compound solution onto a sterile blank disk. Allow the solvent to fully evaporate in a sterile environment. This will result in a disk containing 10 µg of the compound.

-

Prepare a negative control disk using only the solvent.

-

Using sterile forceps, place the prepared test disk, a positive control antibiotic disk, and the negative control disk onto the inoculated MHA plate. Ensure disks are pressed down firmly to make full contact with the agar and are spaced far enough apart to prevent overlapping zones.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (including the disk) for each disk in millimeters (mm) using calipers.[11]

-

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is the "gold standard" for determining the quantitative antimicrobial activity of a compound.[12] The test involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[14]

Rationale for Use: This method provides a quantitative value (in µg/mL or mM) that is essential for comparing the potency of different compounds and for establishing therapeutic dosage.[12] It is highly reproducible when performed under standardized conditions as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]

Materials & Equipment:

-

Test Compound stock solution (e.g., 1024 µg/mL in DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates with lids

-

Bacterial strains and standardized inoculum (prepared as in Protocol 1)

-

Multichannel pipette

-

Sterile reservoirs

-

Incubator (35-37°C)

-

Plate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 256 µg/mL, add the compound at 512 µg/mL).

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

-

This leaves well 11 as the positive growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension prepared earlier into CAMHB to achieve a final target concentration in the wells of approximately 5 x 10⁵ CFU/mL.[16]

-

Using a multichannel pipette, inoculate 50 µL of this final bacterial suspension into wells 1 through 11. Do not add bacteria to well 12.[16]

-

The final volume in each test well is now 100 µL.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 16-20 hours.[14]

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration where no turbidity (or a distinct button of cells at the bottom) is observed.[17]

-

Well 11 should be turbid (positive growth), and well 12 should be clear (sterile).

-

Data Presentation:

| Compound | Organism | MIC (µg/mL) |

| 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile | S. aureus ATCC 29213 | 16 |

| 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile | E. coli ATCC 25922 | 64 |

| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 |

| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 |

Note: Data presented are hypothetical and for illustrative purposes only.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

Principle: Before a compound can be considered for therapeutic development, its effect on host cells must be determined. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[19] The amount of formazan produced is directly proportional to the number of living cells.

Rationale for Use: This assay provides a crucial selectivity index by comparing the concentration of the compound that is toxic to mammalian cells (e.g., IC₅₀) with the concentration that is effective against microbes (MIC). A high selectivity index (high IC₅₀, low MIC) is a desirable characteristic for a potential drug candidate.[20]

Materials & Equipment:

-

Test Compound

-

Human cell line (e.g., HaCaT keratinocytes, MRC-5 fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at ~570 nm)

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the 96-well plate with the mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate for 24 hours in a CO₂ incubator to allow cells to attach and enter logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (no cells, blank), cells with medium only (100% viability control), and cells with a known cytotoxic agent (positive control).

-

Incubate for a defined period, typically 24 or 48 hours.[21]

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well.

-

Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank absorbance.

-

Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cells are non-viable).

-

References

-

Antimicrobial activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Dar et al.. Retrieved February 1, 2026, from [Link]

-

Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile. (n.d.). PrepChem.com. Retrieved February 1, 2026, from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved February 1, 2026, from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed. Retrieved February 1, 2026, from [Link]

- A kind of benzothiazole 2 acetonitrile class dyestuff and application thereof. (n.d.). Google Patents.

-

Antimicrobial Activity and Cell Cytotoxicity Testing. (2022). YouTube. Retrieved February 1, 2026, from [Link]

-

Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. (n.d.). Medicines for All Institute (M4ALL) - Virginia Commonwealth University. Retrieved February 1, 2026, from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). PMC - NIH. Retrieved February 1, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved February 1, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2024). Al-Smaisim et al.. Retrieved February 1, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved February 1, 2026, from [Link]

-

In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. Retrieved February 1, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 1, 2026, from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved February 1, 2026, from [Link]

-

Determination of MIC by Broth Dilution Method. (2017). YouTube. Retrieved February 1, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source. Retrieved February 1, 2026, from [Link]

-

Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved February 1, 2026, from [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved February 1, 2026, from [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved February 1, 2026, from [Link]

-

Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl-N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets. (2021). International Journal of Research in Engineering and Science. Retrieved February 1, 2026, from [Link]

-

Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. (2023). PubMed. Retrieved February 1, 2026, from [Link]

-

Disk diffusion test. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

-

Clinical Breakpoint Tables. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved February 1, 2026, from [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved February 1, 2026, from [Link]

-

Broth microdilution. (n.d.). Wikipedia. Retrieved February 1, 2026, from [Link]

-

Preparation and Characterization of Niosomes Containing Cationic Antimicrobial Peptides WSKK11 and WSRR11. (2026). ACS Publications. Retrieved February 1, 2026, from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijres.org [ijres.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 10. asm.org [asm.org]

- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdb.apec.org [pdb.apec.org]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. biomerieux.com [biomerieux.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. mdpi.com [mdpi.com]

Developing anticancer agents from 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Application Note: High-Fidelity Development of Anticancer Agents from 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile

Executive Summary

This technical guide outlines the optimized workflow for utilizing 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile (hereafter referred to as FB-CN ) as a privileged scaffold in the discovery of novel anticancer therapeutics.[1]

Benzothiazoles are pharmacologically active heterocycles with proven efficacy in targeting receptor tyrosine kinases (EGFR, VEGFR) and modulating apoptotic pathways (PI3K/Akt/mTOR). The incorporation of the 5-fluoro substituent enhances metabolic stability by blocking Phase I oxidation at the vulnerable C5 position, while the acetonitrile moiety serves as a versatile "warhead precursor" for generating Michael acceptors (acrylonitriles) or fused heterocyclic systems.[1]

This guide provides a self-validating roadmap from scaffold synthesis to biological assay, designed for medicinal chemists and drug discovery biologists.

Strategic Rationale & Mechanism

The Fluorine Effect

The 5-fluoro substitution is not arbitrary.[1] In medicinal chemistry, fluorine substitution at the C5 position of the benzothiazole ring serves two critical functions:

-

Metabolic Blockade: It prevents hydroxylation by Cytochrome P450 enzymes, significantly extending the in vivo half-life compared to the non-fluorinated parent.[1]

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the benzothiazole system, potentially enhancing hydrogen bonding interactions within the ATP-binding pockets of kinase targets (e.g., EGFR).

The Acetonitrile "Warhead"

The methylene group (

Protocol A: High-Yield Synthesis of the FB-CN Scaffold

Objective: Synthesize high-purity 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials

-

Precursor: 2-Amino-5-fluorothiophenol (10 mmol)[1]

-

Reagent: Malononitrile (12 mmol)[1]

-

Catalyst: Glacial Acetic Acid (Cat.[1] amount)

-

Solvent: Absolute Ethanol (20 mL)

-

Equipment: Microwave Reactor (preferred) or Reflux Setup.

Step-by-Step Methodology

-

Charge: In a microwave-safe vessel, dissolve 2-Amino-5-fluorothiophenol (1.43 g, 10 mmol) and Malononitrile (0.79 g, 12 mmol) in Absolute Ethanol (20 mL).

-

Catalyze: Add 0.5 mL of Glacial Acetic Acid.

-

Reaction (Microwave): Irradiate at 100°C for 15 minutes (Power: 300W).

-

Work-up: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

-

Precipitation: A solid precipitate will form immediately.[1] Stir for 30 minutes to ensure complete crystallization.

-

Purification: Filter the solid and wash with cold water (

mL) followed by cold ethanol (

Quality Control (Self-Validation):

-

Yield: Expected >85%.

-

NMR (DMSO-

Protocol B: Derivatization (The "Application")

Objective: Generate a library of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-3-arylacrylonitriles (Michael Acceptors).

Workflow Visualization

Figure 1: Synthetic pathway transforming the thiol precursor into the bioactive arylidene derivative via the FB-CN scaffold.[1][2]

Methodology (Knoevenagel Condensation)

-

Mix: Combine FB-CN (1 mmol) and the substituted Benzaldehyde (1 mmol) in Ethanol (10 mL).

-

Catalyze: Add 3–5 drops of Piperidine.

-

Reflux: Heat at 80°C for 2–4 hours.

-

Validation: The solution will typically change color (yellow to orange/red) indicating conjugation extension.[1]

-

Isolate: Cool to RT. The product usually precipitates.[1] Filter and recrystallize from Ethanol.[1][3]

Protocol C: Biological Evaluation (Anticancer Screening)[1]

Objective: Evaluate cytotoxicity and mechanism of action against human cancer cell lines (e.g., A549, MCF-7, HepG2).

MTT Cytotoxicity Assay

-

Seeding: Plate cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat with derivatives (0.1 – 100

) for 48h. Include Doxorubicin or Gefitinib as positive controls.[1] -

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

-

Calculation: Determine IC

using non-linear regression.

Mechanistic Validation (Signal Transduction)

Benzothiazole acrylonitriles typically inhibit the EGFR/PI3K/Akt pathway.[1]

Western Blotting Protocol:

-

Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.[1]

-

Separation: Resolve proteins (30

) on 10% SDS-PAGE. -

Probing: Primary antibodies: p-EGFR (Tyr1068), p-Akt (Ser473), Total Akt,

-actin.[1] -

Expectation: A decrease in p-EGFR and p-Akt levels compared to control indicates successful kinase inhibition.[1]

Pathway Diagram

Figure 2: Proposed Mechanism of Action.[1] The derivative inhibits EGFR, blocking the PI3K/Akt cascade and inducing apoptosis.

Data Summary & Troubleshooting

Table 1: Expected Analytical Data for Key Intermediates

| Compound | Appearance | Melting Point | Key IR Signals ( | Key |

| FB-CN | Light Yellow Solid | 96–98°C | 2245 (C | |

| Derivative (Ex: 4-Cl) | Orange/Red Solid | 140–145°C | 2210 (C |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the reaction environment is anhydrous if using reflux. In microwave synthesis, ensure the vessel is sealed to prevent solvent loss.[1]

-

No Precipitation in Step 2: If the Knoevenagel product does not precipitate, evaporate 50% of the ethanol and cool to 0°C. If oil forms, scratch the flask with a glass rod to induce nucleation.

References

-

Smolecule. (2024).[1][4] Synthesis and Retrosynthetic Analysis of Benzothiazolylidene-acetonitrile Cores. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 342465: 2-(1,3-Benzothiazol-2-yl)acetonitrile.[1] Retrieved from [1]

-

Al-Mulla, A., et al. (2022).[1][2] Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis.[1][2] MDPI Molecules.[1] Retrieved from [1]

-

PrepChem. (2024).[1] Synthesis of (5-Chloro-2-benzothiazolylthio)acetonitrile.[1] (Adapted for fluorinated analogs).[1][5] Retrieved from [1]

-

BenchChem. (2025).[1][6][3] Application Notes and Protocols for the Large-Scale Synthesis of Isoxazolyl-acetonitriles. (Protocol adaptation for nitrile handling). Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile Libraries

Introduction & Scaffold Rationale

The benzothiazole pharmacophore is a "privileged structure" in medicinal chemistry, possessing inherent biological activity against kinases, microtubules, and DNA gyrase. This application note focuses on the 2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile scaffold.[1]

Scientific Justification[2][3][4][5][6][7][8][9][10]

-

5-Fluoro Substitution: The inclusion of fluorine at the C5 position blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic stability (